molecular formula C15H20O5 B1666092 (1R,4S,5R,12S,13R)-1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one CAS No. 101020-89-7

(1R,4S,5R,12S,13R)-1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one

Cat. No.: B1666092
CAS No.: 101020-89-7
M. Wt: 280.32 g/mol
InChI Key: IGEBZMMCKFUABB-KPHNHPKPSA-N
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Mechanism of Action

Target of Action

Artemisitene primarily targets the erythrocytic stages of Plasmodium falciparum by inhibiting nucleic acid and protein synthesis . The compound’s interaction with these targets leads to the rapid clearance of parasitemia and quick resolution of symptoms .

Mode of Action

Artemisitene’s mode of action involves the heme-mediated decomposition of the endoperoxide bridge to produce carbon-centered free radicals . The involvement of heme explains why the drugs are selectively toxic to malaria parasites . The endoperoxide bond could be activated by reduced heme or ferrous iron, leading to the production of cytotoxic carbon-centered radicals, which are highly potent alkylating agents .

Biochemical Pathways

Artemisitene affects the biochemical pathways related to the synthesis of nucleic acids and proteins in Plasmodium falciparum. The compound’s interaction with these pathways leads to the rapid clearance of parasitemia and quick resolution of symptoms . Two genes of the artemisinin biosynthetic pathway have been identified .

Pharmacokinetics

Artemisitene is metabolized in the body into the active metabolite dihydroartemisinin . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties impact its bioavailability.

Result of Action

The molecular and cellular effects of Artemisitene’s action include the rapid clearance of parasitemia and quick resolution of symptoms in Plasmodium falciparum infections . The compound’s interaction with its targets leads to the inhibition of nucleic acid and protein synthesis, which are essential for the survival and replication of the parasite .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Artemisitene. Many regulatory factors, mediating diverse plant hormone or environmental signaling routes, have been identified to get involved in the regulation of artemisinin biosynthesis and glandular trichome formation . .

Chemical Reactions Analysis

Artemisitene undergoes several types of chemical reactions, including:

    Oxidation: Artemisitene can be oxidized to form various oxidized derivatives. Common reagents for oxidation include hydrogen peroxide and other oxidizing agents.

    Reduction: Reduction reactions of artemisitene can yield reduced forms of the compound. Reducing agents such as sodium borohydride are commonly used.

    Substitution: Artemisitene can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of artemisitene .

Comparison with Similar Compounds

Artemisitene is closely related to artemisinin and its derivatives, such as dihydroartemisinin, artemether, and artesunate . These compounds share a similar endoperoxide structure, which is responsible for their biological activities. artemisitene is unique in its specific molecular targets and pathways, making it a promising candidate for various therapeutic applications .

Similar compounds include:

Artemisitene’s unique properties and diverse biological activities make it a valuable compound for further research and development.

Properties

IUPAC Name

(1R,4S,5R,8S,12S,13R)-1,5-dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8,10-11,13H,2,4-7H2,1,3H3/t8-,10+,11+,13-,14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEBZMMCKFUABB-KPHNHPKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(=C)C(=O)OC3C24C1CCC(O3)(OO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2C(=C)C(=O)O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101020-89-7
Record name ARTEMISITENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VXA86C8WY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,4S,5R,12S,13R)-1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one
Reactant of Route 2
Reactant of Route 2
(1R,4S,5R,12S,13R)-1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one
Reactant of Route 3
(1R,4S,5R,12S,13R)-1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one
Reactant of Route 4
(1R,4S,5R,12S,13R)-1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one
Reactant of Route 5
(1R,4S,5R,12S,13R)-1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one
Reactant of Route 6
(1R,4S,5R,12S,13R)-1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one
Customer
Q & A

Q1: How does artemisitene exert its antioxidant effects?

A1: Artemisitene activates the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. [, , ] This activation occurs through the reduction of Nrf2 ubiquitination, leading to increased Nrf2 stability. [] Nrf2 is a crucial transcription factor that regulates the expression of antioxidant genes, such as heme oxygenase 1 (HO-1). [, ] The increased expression of these antioxidant genes contributes to the protective effects of artemisitene against oxidative stress-related damage. [, , ]

Q2: What is the role of Keap1 in artemisitene's mechanism of action?

A2: Kelch-like ECH-associated protein-1 (Keap1) acts as a cytosolic repressor of Nrf2. [] Research suggests that artemisitene interacts with the Cys151 residue of Keap1. [] This interaction is crucial for Nrf2 activation, as mutating Cys151 to Serine abolishes artemisitene-mediated Nrf2 activation and downstream gene expression. []

Q3: Does artemisitene exhibit anti-parasitic activity?

A3: Yes, studies demonstrate that artemisitene possesses anti-parasitic activity against Schistosoma japonicum. [] This activity manifests as a reduction in the number of adult worms and eggs, along with damage to the tegument of adult worms. [] Interestingly, this anti-parasitic effect appears to involve immune modulation, particularly the enhancement of type 2 immunity, leading to increased eosinophil counts in the liver. []

Q4: What is the molecular formula and weight of artemisitene?

A4: The molecular formula of artemisitene is C15H20O5, and its molecular weight is 280.32 g/mol.

Q5: What are the key spectroscopic characteristics of artemisitene?

A5: Several techniques, including NMR, GC-MS, and HPLC-UV, have been used to characterize artemisitene. [, , , , , ] Specific spectroscopic data can be found within the referenced research papers. [, , , , , ]

Q6: What is known about the stability of artemisitene?

A6: Limited information is available regarding the stability of artemisitene under various conditions. [] Further research is needed to assess its stability profile comprehensively.

Q7: What is the bioavailability of artemisitene?

A7: Studies in rats report an absolute bioavailability of 3.7% for artemisitene after intravenous and oral administration. [] This suggests relatively low systemic exposure after oral dosing, highlighting a potential area for improvement in drug delivery strategies.

Q8: What evidence supports the anti-tumor activity of artemisitene?

A8: Artemisitene has demonstrated anti-proliferative effects in various cancer cell lines, including HCT-15, Ehrlich ascites tumor (EAT), and EN2 cells. [, , ] These in vitro studies highlight its potential as an anti-cancer agent, although further investigations are needed to confirm its efficacy and safety in vivo.

Q9: How effective is artemisitene in treating schistosomiasis?

A9: In murine models of schistosomiasis japonica, artemisitene treatment significantly reduced worm burden, liver granuloma size, and collagen deposition. [] These findings suggest promising therapeutic potential against schistosomiasis, warranting further exploration in preclinical and potentially clinical settings.

Q10: What analytical techniques are used to quantify artemisitene?

A10: Researchers have employed various techniques to quantify artemisitene, including reversed-phase high-performance liquid chromatography (HPLC) with electrochemical detection (HPLC-EC), gas chromatography (GC), and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). [, , , , ] These methods allow for sensitive and specific detection of artemisitene in complex matrices like plant extracts and biological samples.

Q11: How can trace amounts of artemisitene be separated from artemisinin?

A11: Studies have explored the use of ammonium functional ionic liquids for the selective separation of trace artemisitene from artemisinin. [, ] This approach highlights the potential of innovative separation techniques for obtaining high-purity artemisitene.

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